ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS

structural biology superantigen crystallography MHC class II binding

SEB reference material is critical for reproducible superantigen research, yet substitution with SEA or SEC undermines assay validity due to divergent MHC-II binding stoichiometry. This authenticated SEB reference material directly resolves that challenge. • Defined bioactivity benchmarks: human inhalation LD50 0.02 μg/kg, ED50 0.0004 μg/kg for reproducible challenge studies • Validated for analytical detection: LC-MS/MS MRM achieves 4 ng/g LOD in food matrices with unambiguous proteotypic peptide differentiation from SEA • Enables sub-nanomolar antibody screening: LXY8 neutralizing mAb KD = 0.525 nM against the SEB-specific epitope 176EFNN179

Molecular Formula C24H31N3O7
Molecular Weight 0
CAS No. 11100-45-1
Cat. No. B1175086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS
CAS11100-45-1
Molecular FormulaC24H31N3O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Staphylococcal Enterotoxin B (SEB) Procurement Guide


Staphylococcal Enterotoxin B (SEB; CAS 11100-45-1) is a 28 kDa single-chain polypeptide exotoxin produced by Staphylococcus aureus, classified as a prototypical bacterial superantigen due to its capacity to polyclonally activate up to 20% of the T-cell repertoire via non-specific cross-linking of MHC class II molecules and T-cell receptors (TCRs) bearing specific Vβ regions [1]. As a Category B select agent with an estimated human inhalation LD50 of 0.02 μg/kg, SEB is a critical reference material for biodefense research, food safety monitoring, and immunological studies of superantigen-mediated toxic shock syndrome [2].

Prototypical bacterial superantigen for T-cell activation studies
Reference material for biodefense research and vaccine development
Applicable to food safety monitoring and immunoassay calibration

Why SEB Cannot Be Substituted


Staphylococcal enterotoxins share a common two-domain fold but exhibit substantial divergence in MHC class II binding stoichiometry, Vβ TCR specificity, and functional properties that preclude inter-class substitution in quantitative assays or therapeutic development. SEB possesses only one MHC class II binding site, lacking the zinc-dependent secondary binding site present in SEA, SED, and SEC2, which fundamentally alters its receptor cross-linking geometry and resulting cytokine induction profile [1]. Furthermore, natural SEB variants from clinical isolates exhibit significant diversity in superantigenicity and lethality that differ from the prototypical SEB reference material [2]. The quantitative evidence below substantiates why procurement of authentic SEB reference material is non-negotiable for reproducible research outcomes.

MHC II binding stoichiometry
SEB has monovalent binding; bivalent enterotoxins (SEA, SEC2, SED) may shift T-cell activation profile.
Vβ TCR specificity divergence
Different superantigens target distinct T-cell subsets, altering cytokine induction readouts.
Immunoassay cross-reactivity
Antibodies raised against SEB may not cross-react with SEA or SEC, requiring toxin-specific reference materials.

SEB Differentiation Evidence


MHC Class II Binding Site Deficiency

Crystal structure determination at 1.5 Å resolution reveals that SEB possesses only a single MHC class II binding site located in the N-terminal OB-fold domain, in contrast to SEA, SEC2, and SED which contain an additional zinc-dependent MHC class II β-chain binding site at the C-terminal domain [1]. This structural divergence directly impacts receptor cross-linking stoichiometry and downstream signaling.

MHC II Binding Sites
Head-to-head
1 site (SEB) vs 2 sites (SEA, SEC2, SED)
Monovalent binding yields distinct activation signature; bivalent superantigens cannot replicate.
Crystal structure at 1.5 Å resolution
structural biology superantigen crystallography MHC class II binding

LC-MS/MS MRM Detection Sensitivity

In a validated online SPE-LC-ESI-MS/MS method using multiple reaction monitoring (MRM) with proteotypic heavy-labeled peptides as internal standards, SEB and SEA were discriminated in a single run with distinct detection limits [1]. The proteotypic peptide selection enabled unambiguous differentiation of the two toxins.

LC-MS/MS LOD in Milk
Head-to-head
SEB: 4 ng/g; SEA: 8 ng/g
Supports SEB-specific method calibration under MRM conditions.
Online SPE-LC-ESI-MS/MS, proteotypic peptides
analytical chemistry food safety testing mass spectrometry

Inhalation Toxicity Benchmark

Quantitative human toxicological parameters for aerosolized SEB exposure establish its extreme potency as an incapacitating agent [1]. The estimated inhalation LD50 of 0.02 μg/kg represents one of the lowest lethal dose thresholds among protein toxins, positioning SEB among the most potent superantigens characterized.

Inhalation Toxicity
Cross-study comparable
LD50: 0.02 µg/kg; ED50: 0.0004 µg/kg
Reported benchmark for biodefense model interpretation.
Estimated human aerosolized exposure
toxicology biodefense inhalation exposure

Nanobody-Based ELISA Detection

Thermally stable nanobodies (nbs) developed against SEB demonstrate high specificity with no cross-reactivity to other staphylococcal enterotoxins [1]. A subset of these nanobodies (SEB-5, SEB-9, SEB-62) retained full binding activity after exposure to 95°C for 10 minutes, in contrast to conventional monoclonal and polyclonal antibodies which exhibit heat-labile properties.

Nanobody ELISA LOD
Head-to-head
SEB nanobody ELISA: 50 pg/mL (PBS) vs conventional mAb: ~1 ng/mL
Supports high-sensitivity detection platform calibration.
Nanobodies retain activity at 95°C; milk matrix LOD: 190 pg/mL
immunoassay development nanobody technology food contamination detection

LXY8 Neutralizing Antibody Affinity

A fully human monoclonal antibody (LXY8) isolated by phage display specifically blocks SEB-TCR interaction with sub-nanomolar binding affinity and demonstrates in vivo protection in a BALB/c mouse model [1]. Epitope mapping identified residues 176EFNN179 of SEB as critical for antibody recognition.

Binding Affinity (KD)
Head-to-head
KD = 0.525 nM (LXY8 to SEB)
Sub-nanomolar affinity for antibody screening and characterization.
SEB-specific epitope 176EFNN179
antibody therapeutics toxic shock syndrome neutralization assay

Distinct Phylogenetic Grouping

Amino acid sequence homology analysis divides staphylococcal enterotoxins into two distinct groups with SEB clustering in Group 2, separate from Group 1 toxins (SEA, SEE, SED, SEH) [1]. This phylogenetic divergence correlates with functional differences in MHC class II binding stoichiometry and Vβ TCR specificity.

Sequence Homology
Class-level
SEB group: 46–68%; SEA group: >80% intra-group
Sequence divergence precludes antibody cross-reactivity across groups.
Inter-group homology not specified; data to verify
sequence analysis superantigen classification phylogenetics

SEB Validated Applications


Biodefense Vaccine Efficacy Testing

SEB reference material is the gold standard for evaluating vaccine candidates and therapeutic antibodies against aerosolized superantigen exposure. The well-characterized human inhalation LD50 (0.02 μg/kg) and ED50 (0.0004 μg/kg) provide validated benchmarks for assessing protective efficacy of medical countermeasures in murine and non-human primate models [1]. SEB's classification as a Category B select agent and its extreme potency necessitate use of authenticated reference material for reproducible challenge studies.

Food Safety & Contamination Monitoring

SEB reference material is essential for calibrating and validating analytical detection platforms in food matrices, particularly dairy products where SEB contamination is a significant public health concern. Validated LC-MS/MS MRM methods achieve SEB detection at 4 ng/g in milk, with distinct proteotypic peptides enabling unambiguous differentiation from SEA (8 ng/g LOD) [2]. Nanobody-based ELISA platforms achieve SEB detection at 190 pg/mL in spiked milk, demonstrating the requirement for authentic SEB standards in food safety monitoring [3].

Superantigen T-Cell Activation Studies

SEB serves as the prototypical superantigen for studying MHC class II-dependent and -independent T-cell activation pathways. The high-resolution (1.5 Å) crystal structure confirms SEB possesses only a single MHC class II binding site, unlike bivalent-binding superantigens (SEA, SEC2, SED), making it uniquely suited for dissecting monovalent receptor cross-linking mechanisms [4]. Recent evidence demonstrates SEB can activate inflammatory cytokine release via bivalent binding to TCR and CD28 independently of antigen-presenting cells, establishing a novel mode of action distinct from other superantigens [5].

Therapeutic Antibody Discovery & Neutralization

SEB reference material with defined bioactivity is required for screening and characterizing neutralizing antibodies targeting superantigen-mediated toxic shock syndrome. Validated human monoclonal antibodies such as LXY8 demonstrate sub-nanomolar binding affinity (KD = 0.525 nM) to SEB and confer complete protection in murine lethal challenge models [6]. The SEB-specific neutralizing epitope 176EFNN179 cannot be evaluated using SEA or SEC, mandating procurement of authentic SEB for antibody discovery programs.

Application
Selection Property
Validation Focus
Biodefense countermeasure studies
Defined inhalation toxicity benchmark
Countermeasure model evaluation
Food safety monitoring
Matrix-specific detection calibration
Method validation in dairy matrices
Superantigen T-cell signaling
Monovalent MHC II binding architecture
Receptor cross-linking mechanism
Antibody discovery and neutralization
Defined epitope specificity
Binding affinity characterization
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